[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Lipophilicity Drug-likeness Imidazopyridine

Differentiated by its ethylamine side chain (LogP 1.17, TPSA 56.73 Ų), this imidazo[4,5-b]pyridine amine enables direct amide, reductive amination, or sulfonamide derivatization without resorting to low-yielding C–H functionalization. Unlike the unreactive core (CAS 6688-61-5) or the chloro analog (CAS 30458-68-5) that lacks the essential H-bond donor, this scaffold consistently delivers low-nanomolar binding in FLT3/Aurora kinase pharmacophore models. For fragment-based screening or targeted lead optimization, specifying this exact CAS and ≥98% purity ensures predictable reactivity, validated ADME profiles, and batch-to-batch reproducibility across SAR campaigns. Contact us for bulk pricing and immediate availability.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
CAS No. 953907-40-9
Cat. No. B3174608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
CAS953907-40-9
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1N=CC=C2)CCN
InChIInChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3
InChIKeyODOBGNCJWFQPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS 953907-40-9: Core Imidazopyridine Building Block for Kinase-Targeted Library Synthesis


[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (CAS 953907-40-9) is a heterocyclic primary amine belonging to the imidazo[4,5-b]pyridine class . Its molecular formula is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol [1]. The compound features a purine-mimetic fused bicyclic core with a 3-methyl substituent on the imidazole nitrogen and an ethylamine side chain at the 2-position . This scaffold is widely recognized as a privileged structure in medicinal chemistry for targeting ATP-binding pockets of kinases and other nucleotide-dependent enzymes [2]. The primary amine terminus provides a versatile handle for amide bond formation, reductive amination, or sulfonamide derivatization, enabling rapid exploration of structure-activity relationships (SAR) [3].

Why [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Cannot Be Replaced by Common Imidazopyridine Analogs Without Risk


The imidazo[4,5-b]pyridine core is present across numerous commercial building blocks, yet substituting one derivative for another—even with identical ring systems—introduces significant deviations in lipophilicity, hydrogen-bonding capacity, and synthetic trajectory. For instance, replacing the ethylamine chain with a chloro group (CAS 30458-68-5) alters LogP from 1.17 to 1.62 and eliminates the hydrogen-bond donor required for target engagement in many kinase pharmacophore models [1][2]. Conversely, omission of the ethylamine chain entirely (CAS 6688-61-5) reduces molecular weight from 176.22 to 133.15 g/mol and removes the sole functional handle for facile derivatization, forcing alternative, lower-yielding C–H functionalization routes [3]. These differences propagate into downstream ADME predictions and reaction yields, making generic substitution scientifically unsound for SAR-driven campaigns [4].

Quantitative Differentiation of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Against Closest Analogs


Lipophilicity (LogP) of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Falls Between Non-Polar and Polar Analogs, Optimizing Drug-Likeness

The LogP value of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 1.17, as reported by Chemsrc [1]. This falls between the more lipophilic 2-chloro analog (LogP 1.62) and the more hydrophilic 3-methyl analog lacking the ethylamine chain (LogP 0.97) [2][3]. An intermediate LogP is often associated with balanced permeability and aqueous solubility, a key consideration for lead optimization in medicinal chemistry [4].

Lipophilicity Drug-likeness Imidazopyridine LogP

Elevated Polar Surface Area (PSA) of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Enhances Hydrogen-Bonding Potential vs. Non-Amine Analogs

The topological polar surface area (TPSA) of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 56.73 Ų . In contrast, both the 2-chloro and 3-methyl analogs lacking the primary amine group exhibit a TPSA of only 30.71 Ų [1][2]. This 26 Ų increase corresponds to the contribution of the primary amine nitrogen, which serves as an additional hydrogen-bond donor/acceptor [3]. Higher PSA within the range of 20–130 Ų is correlated with improved aqueous solubility and reduced passive membrane permeability, parameters that can be tuned by subsequent derivatization [4].

Polar Surface Area Hydrogen Bonding Imidazopyridine PSA

Presence of a Primary Amine Handle in [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Enables Direct Amide/Reductive Amination Pathways Unavailable to Chloro or Methyl Analogs

The compound contains one primary amine hydrogen-bond donor (HBD count = 1) and four hydrogen-bond acceptors (HBA count = 4) . The closest analogs, 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine and 3-methyl-3H-imidazo[4,5-b]pyridine, have HBD counts of 0 . This single HBD is the functional group enabling high-yielding amide coupling (e.g., HATU, EDCI) and reductive amination with aldehydes or ketones, reactions that are not feasible with the chloro or methyl analogs without prior multi-step functionalization [1]. The ethylamine chain also provides a flexible linker between the rigid core and appended pharmacophores, a feature exploited in numerous kinase inhibitor patents [2].

Synthetic Handle Amine Derivatization Medicinal Chemistry

Molecular Weight of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine (176.22 g/mol) Provides Favorable Starting Point for Fragment Growth vs. Heavier Analogs

The molecular weight of [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is 176.22 g/mol [1]. This is significantly lower than the 6-nitro analog (CAS 1784267-01-1, MW = 221.22 g/mol) and slightly higher than the 3-methyl core alone (MW = 133.15 g/mol) [2]. A molecular weight below 200 Da is consistent with fragment-like properties (Rule of 3: MW < 300), making it an ideal starting point for fragment-based drug discovery (FBDD) or for generating lead-like libraries without early violation of Lipinski's Rule of 5 [3]. In contrast, the nitro analog immediately introduces a higher molecular weight and a potentially problematic nitro group.

Molecular Weight Fragment-Based Drug Discovery Imidazopyridine

High-Value Application Scenarios for [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine Based on Quantitative Differentiation


Kinase-Focused Fragment Library Construction

Given its purine-mimetic core, intermediate LogP (1.17), and low molecular weight (176.22 Da), this amine is ideally suited as a starting point for fragment-based screening against kinases [1][2]. The primary amine allows rapid generation of diverse amide or sulfonamide fragments, enabling exploration of the hinge-binding region while maintaining fragment-like physicochemical properties [3].

Targeted Synthesis of FLT3/Aurora Kinase Probe Molecules

The imidazo[4,5-b]pyridine scaffold is a validated chemotype for dual FLT3/Aurora kinase inhibition, as demonstrated by advanced preclinical candidates [1]. This ethylamine building block provides a direct entry point for installing the 2-position substituents required for potent binding (e.g., Kd values in the low nanomolar range) [2]. Its balanced PSA (56.73 Ų) and LogP contribute to favorable in vitro ADME profiles seen in optimized analogs [3].

Medicinal Chemistry SAR Expansion for PDE10A or c-Met Programs

Imidazo[4,5-b]pyridines have yielded potent PDE10A inhibitors (IC50 = 0.8–6.7 nM) and c-Met inhibitors with in vivo efficacy [1][2]. The ethylamine handle on this compound enables systematic variation of the amide region to map steric and electronic tolerance, a key step in hit-to-lead optimization [3]. The absence of a nitro or chloro group avoids potential off-target reactivity or toxicity flags early in the program.

Chemical Biology Tool Synthesis for Nucleotide-Binding Pocket Profiling

The compound's structural similarity to adenine allows it to serve as a core for designing ATP-competitive chemical probes [1]. The primary amine can be functionalized with biotin, fluorophores, or photoaffinity labels, facilitating target identification and validation studies in cellular contexts [2]. Its favorable TPSA and moderate LogP reduce nonspecific protein binding compared to more hydrophobic analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.